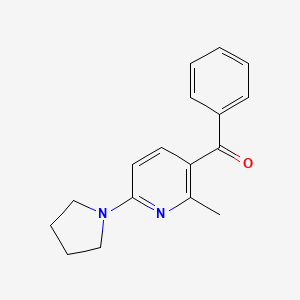

(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone

Descripción

(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone is a pyridine-derived compound featuring a pyrrolidine ring at position 6, a methyl group at position 2, and a phenyl methanone group at position 3 of the pyridine scaffold. This structure confers unique steric and electronic properties, making it a subject of interest in medicinal chemistry and materials science.

Propiedades

Fórmula molecular |

C17H18N2O |

|---|---|

Peso molecular |

266.34 g/mol |

Nombre IUPAC |

(2-methyl-6-pyrrolidin-1-ylpyridin-3-yl)-phenylmethanone |

InChI |

InChI=1S/C17H18N2O/c1-13-15(17(20)14-7-3-2-4-8-14)9-10-16(18-13)19-11-5-6-12-19/h2-4,7-10H,5-6,11-12H2,1H3 |

Clave InChI |

DHKWOTJIBFKMPQ-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=N1)N2CCCC2)C(=O)C3=CC=CC=C3 |

Origen del producto |

United States |

Métodos De Preparación

The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane (CH2Cl2) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Análisis De Reacciones Químicas

(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone undergoes several types of chemical reactions, including:

Aplicaciones Científicas De Investigación

(2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of (2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems . The pyridine and pyrrolidine moieties play crucial roles in binding to these targets, leading to modulation of their activity and subsequent biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs with Piperidine vs. Pyrrolidine Substituents

- Piperidine’s extended structure may improve solubility or metabolic stability in drug candidates .

Analogs with Fluorine and Protecting Groups

Compounds such as (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (MW: 196.22 g/mol) and (1-(6-(tert-butyldimethylsilyloxy)methylpyrrolidin-1-yl)-2-fluoropyridin-3-yl)ethanone (MW: 352.52 g/mol) highlight the role of substituents:

- Fluorine : Enhances lipophilicity and metabolic stability, commonly used in drug design .

- tert-Butyldimethylsilyl (TBS) Groups : Serve as protective moieties in synthetic workflows, enabling selective functionalization .

Complex Derivatives with Triazole and Nitro Groups

Compounds from , such as 4-(Phenylhydrazono)-5-methyl-2-[2-methyl-6-(triazolyl)pyridin-3-carbonyl]-dihydropyrazol-3-one, feature:

- Nitro Groups : Increase polarity and intermolecular interactions, leading to high melting points (>230°C).

- Triazole Rings : Improve binding to biological targets (e.g., enzymes or receptors) via hydrogen bonding .

| Compound Type | Melting Point | Notable Features |

|---|---|---|

| Target Compound | Not reported | Simpler structure, potential for modular derivatization |

| Triazole/Nitro Derivatives | 230–300°C | High thermal stability, bioactive motifs |

Actividad Biológica

The compound (2-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)(phenyl)methanone , also referred to as a pyridine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and related case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 268.36 g/mol. Its structure features a pyridine ring substituted with a pyrrolidine moiety and a phenyl group, which may influence its interaction with biological systems.

Research indicates that compounds with similar structures often exhibit diverse pharmacological effects, including:

- Anticancer Activity : Similar pyridine derivatives have shown significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a related compound, 2-(3-(methylamino)phenyl)-6-(pyrrolidin-1-yl)quinolin-4-one (Smh-3), demonstrated an IC50 of approximately 103.26 nM against HL-60 leukemia cells, inducing G2/M phase arrest and activating caspase pathways leading to apoptosis .

- Antimicrobial Properties : Compounds featuring pyrrolidine and pyridine rings have been evaluated for their antibacterial and antifungal activities. For example, studies on similar alkaloids have reported MIC values ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .

Case Studies

- Cytotoxicity in Cancer Cell Lines : A study on pyridine derivatives revealed that compounds structurally similar to this compound induced apoptosis in HL-60 cells via mitochondrial pathways. The treatment led to increased reactive oxygen species (ROS) production and down-regulation of AKT signaling, highlighting the potential for therapeutic applications in leukemia .

- Antimicrobial Activity Evaluation : In vitro tests demonstrated that certain pyrrolidine derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the phenyl ring was found to enhance antibacterial efficacy, suggesting structure-activity relationships that could guide future drug design .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.